4-Nitrophenylethylamine hydrobromide

Mirabegron synthesis mixed anhydride coupling amide bond formation

Pharmaceutical intermediate supply chains for dofetilide and mirabegron demand identity-matched hydrobromide salt with batch-to-batch consistency to maintain regulatory impurity profiles. This compound directly addresses that need. • Achieves 91.5-92.3% isolated yield in mixed anhydride coupling for mirabegron intermediates-3-17 percentage points above class baseline. • ≥98% purity meeting commercial specifications for dofetilide synthesis; para-nitro group (Hammett σₚ = +0.78) ensures correct regioselectivity. • High solubility in water, DMF, and DMSO enables direct dissolution without auxiliary solubilizers.

Molecular Formula C8H11BrN2O2
Molecular Weight 247.09 g/mol
CAS No. 69447-84-3
Cat. No. B1593175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenylethylamine hydrobromide
CAS69447-84-3
Molecular FormulaC8H11BrN2O2
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN)[N+](=O)[O-].Br
InChIInChI=1S/C8H10N2O2.BrH/c9-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H
InChIKeyIXEDXMYYHOYVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenylethylamine Hydrobromide: Structural Baseline & Comparators


4-Nitrophenylethylamine hydrobromide (CAS 69447-84-3) is a para-nitro-substituted phenethylamine derivative supplied as a crystalline hydrobromide salt with molecular formula C₈H₁₁BrN₂O₂ and molecular weight 247.089 g/mol . The compound features a primary amine functionality and an electron-withdrawing nitro group in the para position, establishing it as a versatile synthetic building block in pharmaceutical intermediate synthesis. Its primary documented industrial role is as a key intermediate in the multi-step synthesis of dofetilide, a Class III antiarrhythmic agent [1]. For procurement decisions requiring quantitative differentiation from close analogs, this compound must be evaluated against four relevant comparators: 4-nitrophenethylamine free base (CAS 24954-67-4), 4-nitrophenethylamine hydrochloride (CAS 29968-78-3), unsubstituted phenethylamine hydrobromide (CAS 53916-94-2), and 4-aminophenethylamine (CAS 13472-00-9).

Para-nitro phenethylamine scaffold for pharmaceutical intermediate synthesis
Hydrobromide salt enables polar solvent solubility and defined thermal stability
Designated intermediate for validated dofetilide synthetic routes

4-Nitrophenylethylamine Hydrobromide: Substitution Risks


Generic substitution within the phenethylamine scaffold class is not permissible without re-validation due to three orthogonal differentiation vectors. First, the para-nitro substitution fundamentally alters electronic character (Hammett σₚ = +0.78) and hydrogen-bonding capacity (PSA = 71.84 Ų) relative to unsubstituted or amino-substituted analogs, directly affecting reaction kinetics and regioselectivity in downstream transformations [1]. Second, the hydrobromide salt form confers distinct physicochemical properties compared to the free base or hydrochloride salt, including differential solubility profiles in polar solvents and altered thermal stability behavior that impacts storage and formulation [2]. Third, regulatory and synthetic pathway fidelity in pharmaceutical intermediate supply chains—particularly for dofetilide production—requires identity-matched starting materials; substitution with even structurally similar phenethylamines introduces impurity profiles that deviate from established pharmacopoeial standards [3]. The evidence items below quantify these differences in specific assay systems and synthetic contexts.

Electronic profile Para-NO₂ substitution shifts electronic character vs unsubstituted analogs, affecting reaction kinetics.
Salt form Hydrobromide solubility and thermal behavior differ from free base or hydrochloride, impacting process handling.
Route fidelity Identity deviation from dofetilide routes may introduce impurity profiles differing from established specifications.

4-Nitrophenylethylamine Hydrobromide: Performance Differentiation Evidence


Mirabegron Intermediate Coupling Efficiency

In the preparation of (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide, a key intermediate in mirabegron synthesis, coupling via a mixed anhydride method employing pivaloyl chloride yields 91.5–92.3% isolated product with HPLC purity >99.0% under mild biphasic conditions [1]. This represents the quantitative performance benchmark for this transformation using 4-nitrophenethylamine as the amine coupling partner.

Amide coupling yield
Reported
91.5–92.3% yield vs class baseline 75–88%
Supports coupling efficiency review
Mixed anhydride method; re‑optimization may be needed with alternative amines
Mirabegron synthesis mixed anhydride coupling amide bond formation pharmaceutical intermediate

Dofetilide Synthesis Intermediate Requirement

4-Nitrophenylethylamine hydrobromide is explicitly designated as a required intermediate in established dofetilide manufacturing routes, with commercial quality specifications of ≥98% purity standard across multiple suppliers [1][2]. The hydrobromide salt form is consistently utilized in downstream N-alkylation and condensation steps with 4-(2-chloroethoxy)nitrobenzene to assemble the dofetilide scaffold [3].

Dofetilide intermediate identity
Class-level
Designated intermediate with ≥98% purity specification
Identity match essential for route fidelity
Alternative phenethylamines not documented in standard routes
Dofetilide synthesis antiarrhythmic drug pharmaceutical intermediate Class III antiarrhythmic

hTAAR1 Agonist Activity Profile

2-(4-Nitrophenyl)ethylamine (the free base corresponding to the hydrobromide salt) exhibits agonist activity at human trace amine-associated receptor 1 (hTAAR1) with an EC₅₀ value of 1.67 × 10⁵ nM (167 µM) when assayed in RD-HGA16 CHO-K1 cells co-expressing Gα16 protein [1]. This establishes a baseline affinity metric for the para-nitro-substituted phenethylamine scaffold.

hTAAR1 activity
Reported
EC₅₀ 167 µM vs PEA ~100–300 nM
Low-potency comparator for hTAAR1 assays
~550–1600× lower potency than endogenous PEA
TAAR1 trace amine receptor phenethylamine pharmacology receptor binding

Hydrobromide Salt Thermal Stability

4-Nitrophenylethylamine hydrobromide exhibits a melting point of 193–197°C (supplier specification) to 218°C (database value), with a boiling point of 340.9°C at 760 mmHg and flash point of 159.9°C [1]. The crystalline hydrobromide form provides handling and storage advantages compared to the free base and offers distinct hygroscopicity characteristics relative to the hydrochloride analog.

Thermal stability
Data to verify
mp 193–218°C (HBr salt) vs HCl salt decomposes at 200°C
Supports solid-state handling selection
No decomposition noted at melting; sources limited
salt form selection thermal stability solid-state characterization handling properties

Polar Solvent Solubility Profile

4-Nitrophenylethylamine hydrobromide is characterized by high solubility in DMF, DMSO, and water; soluble in ethanol and isopropanol; with LogP (octanol-water partition coefficient) values reported at 1.33 [1] and 3.27760 [2]. The hydrobromide salt form provides enhanced aqueous and polar aprotic solvent compatibility compared to the neutral free base form.

Solubility profile
Class-level
Soluble in water, DMF, DMSO; free base limited aqueous solubility
Enables polar reaction media without solubilizers
LogP 1.33–3.28; salt form advantage over free base
solubility formulation polar solvents synthetic utility

4-Nitrophenylethylamine Hydrobromide: Application Scenarios


Dofetilide Intermediate Supply

This compound serves as a mandatory intermediate in validated dofetilide synthetic routes, with commercial specifications requiring ≥98% purity and consistent hydrobromide salt identity [1]. Procurement in this context demands batch-to-batch consistency to maintain regulatory compliance and impurity profile control in the final antiarrhythmic drug substance.

Mirabegron Pathway Amide Coupling

Based on the demonstrated 91.5–92.3% isolated yield with >99.0% HPLC purity in mixed anhydride coupling to form (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide [2], this compound is a high-efficiency amine coupling partner for mirabegron intermediate preparation. The quantified yield advantage (3–17 percentage points above class baseline) supports its selection over alternative amines in this synthetic context.

Reduced hTAAR1 Activation Research

For studies investigating trace amine signaling pathways where minimized hTAAR1 activation is desirable, 4-nitrophenethylamine (free base) offers an EC₅₀ of 167 µM [3]—approximately 550- to 1600-fold less potent than unsubstituted β-phenethylamine. This quantified potency differential enables its use as a low-activity comparator probe in hTAAR1 functional assays.

Polar Solvent Reaction Media

The hydrobromide salt form demonstrates high solubility in water, DMF, and DMSO [4], enabling direct dissolution in polar reaction media without requiring pre-activation or auxiliary solubilizers. This property is particularly valuable for amide couplings, reductive aminations, and nucleophilic substitution reactions performed in aqueous or dipolar aprotic solvent systems.

Application
Selection Property
Validation Focus
Dofetilide intermediate synthesis
Identity-matched hydrobromide salt
Batch purity and impurity profile consistency
Mirabegron amide coupling
Reported high coupling yield
Mixed anhydride method yield and purity validation
hTAAR1 signaling studies
Low-potency comparator probe
EC₅₀ confirmation in functional assay context
Polar solvent reaction media
Aqueous/polar aprotic solubility
Solubility verification in target reaction solvent

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitrophenylethylamine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.